8-(4-tert-butylphenoxy)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-tert-butylphenoxy)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK. BTK plays a critical role in the development and function of B cells, making it an attractive target for the treatment of various diseases.
Wirkmechanismus
TAK-659 works by inhibiting the activity of BTK, a protein kinase that plays a critical role in the development and function of B cells. BTK is involved in the signaling pathways that regulate B cell activation, proliferation, and differentiation. Inhibition of BTK by TAK-659 leads to the suppression of B cell function, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the proliferation and survival of cancer cells, reduce inflammation, and improve immune function. TAK-659 has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in laboratory experiments. The compound is highly potent and selective for BTK, making it an ideal tool for studying the role of BTK in various biological processes. TAK-659 is also available in high purity and high yield, making it suitable for use in large-scale experiments. However, one limitation of TAK-659 is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further research is needed to determine the optimal dosing and treatment regimens for TAK-659 in cancer patients. Another potential application is in the treatment of autoimmune diseases, where TAK-659 has shown efficacy in animal models. Future studies will need to investigate the safety and efficacy of TAK-659 in human patients with autoimmune disorders. Finally, TAK-659 may have applications in the study of B cell biology and the development of new therapies for B cell-related diseases.
Conclusion:
In conclusion, 8-(4-tert-butylphenoxy)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, or TAK-659, is a potent inhibitor of the protein kinase BTK with potential applications in the treatment of cancer and autoimmune diseases. The compound has several advantages for use in laboratory experiments, including high potency and selectivity for BTK, but also has some limitations, such as its relatively high cost. Future research will be needed to fully explore the potential applications of TAK-659 and to optimize its use in various research settings.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the final product is obtained through a series of purification steps. The synthesis of TAK-659 has been optimized to yield high purity and high yield, making it suitable for use in research applications.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit BTK and suppress the growth of cancer cells. TAK-659 has also been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
Eigenschaften
Produktname |
8-(4-tert-butylphenoxy)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
---|---|
Molekularformel |
C24H25ClN4O3 |
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
8-(4-tert-butylphenoxy)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H25ClN4O3/c1-24(2,3)16-10-12-17(13-11-16)32-22-26-20-19(21(30)28(5)23(31)27(20)4)29(22)14-15-8-6-7-9-18(15)25/h6-13H,14H2,1-5H3 |
InChI-Schlüssel |
NMUWTZHPQKZTGA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.